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molecular formula C10H9NO2 B1296499 2-Methylisoquinoline-1,3(2H,4H)-dione CAS No. 4494-53-5

2-Methylisoquinoline-1,3(2H,4H)-dione

Cat. No. B1296499
M. Wt: 175.18 g/mol
InChI Key: JNMUQWIITYQZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

A mixture of 2.28 g (11.8 mmol) of N-methyl-(2-carboxybenzeneacetamide and 24 ml of 1,2-dichlorobenzene is refluxed for 1 h and evaporated to dryness. The residue is recrystallized from EtOAc-hexane to give an off-white solid, 1.55 g (75%), mp 113-115° C.; MS (ES+) m/z 176.1 (M+H)+1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([NH2:13])=[O:12])(O)=[O:2].Cl[C:15]1C=CC=CC=1Cl>>[CH3:15][N:13]1[C:11](=[O:12])[CH2:10][C:5]2[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]1=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)CC(=O)N
Name
Quantity
24 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from EtOAc-hexane
CUSTOM
Type
CUSTOM
Details
to give an off-white solid, 1.55 g (75%), mp 113-115° C.

Outcomes

Product
Name
Type
Smiles
CN1C(C2=CC=CC=C2CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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